molecular formula C11H9Cl2NOS B5636965 5-chloro-2-(4-chloro-3-methylphenyl)-4-methyl-1,2-thiazol-3(2H)-one

5-chloro-2-(4-chloro-3-methylphenyl)-4-methyl-1,2-thiazol-3(2H)-one

Cat. No.: B5636965
M. Wt: 274.2 g/mol
InChI Key: CYOXRSJAOKOHER-UHFFFAOYSA-N
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Description

5-chloro-2-(4-chloro-3-methylphenyl)-4-methyl-1,2-thiazol-3(2H)-one is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(4-chloro-3-methylphenyl)-4-methyl-1,2-thiazol-3(2H)-one typically involves the reaction of 4-chloro-3-methylphenyl isothiocyanate with an appropriate methylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thiazole ring. The reaction mixture is then heated to promote cyclization and the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(4-chloro-3-methylphenyl)-4-methyl-1,2-thiazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazoles depending on the reagents used.

Scientific Research Applications

5-chloro-2-(4-chloro-3-methylphenyl)-4-methyl-1,2-thiazol-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-2-(4-chloro-3-methylphenyl)-4-methyl-1,2-thiazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-methylphenol: A related compound with similar structural features but different chemical properties.

    5-chloro-2-methylphenol: Another similar compound with variations in the position of the chlorine and methyl groups.

Uniqueness

5-chloro-2-(4-chloro-3-methylphenyl)-4-methyl-1,2-thiazol-3(2H)-one is unique due to its specific arrangement of chlorine and methyl groups, which confer distinct chemical reactivity and potential applications. Its thiazole ring structure also contributes to its uniqueness compared to other similar compounds.

Properties

IUPAC Name

5-chloro-2-(4-chloro-3-methylphenyl)-4-methyl-1,2-thiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NOS/c1-6-5-8(3-4-9(6)12)14-11(15)7(2)10(13)16-14/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYOXRSJAOKOHER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)C(=C(S2)Cl)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-2-(4-chloro-3-methylphenyl)-4-methyl-1,2-thiazol-3(2H)-one
Reactant of Route 2
5-chloro-2-(4-chloro-3-methylphenyl)-4-methyl-1,2-thiazol-3(2H)-one
Reactant of Route 3
5-chloro-2-(4-chloro-3-methylphenyl)-4-methyl-1,2-thiazol-3(2H)-one
Reactant of Route 4
5-chloro-2-(4-chloro-3-methylphenyl)-4-methyl-1,2-thiazol-3(2H)-one
Reactant of Route 5
Reactant of Route 5
5-chloro-2-(4-chloro-3-methylphenyl)-4-methyl-1,2-thiazol-3(2H)-one
Reactant of Route 6
5-chloro-2-(4-chloro-3-methylphenyl)-4-methyl-1,2-thiazol-3(2H)-one

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